
1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine is a chemical compound that features a chromene ring fused with a pyrrolidine ring The chromene ring is a benzopyran structure, while the pyrrolidine ring is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine can be synthesized through a multi-step process involving the formation of the chromene ring followed by the introduction of the pyrrolidine moiety. One common method involves the Pechmann condensation to form the chromene ring, followed by nucleophilic substitution to introduce the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene ketones, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The chromene ring can interact with enzymes or receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(pyrrolidine-1-carbonyl)-2H-Chromen-2-One: This compound also features a chromene ring fused with a pyrrolidine ring but differs in the position and type of substituents.
Pyrrolidine-2-one: A simpler structure with a pyrrolidine ring and a carbonyl group.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.
Uniqueness: 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine is unique due to the specific arrangement of the chromene and pyrrolidine rings, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(2-ethylchromen-2-yl)pyrrolidine |
InChI |
InChI=1S/C15H19NO/c1-2-15(16-11-5-6-12-16)10-9-13-7-3-4-8-14(13)17-15/h3-4,7-10H,2,5-6,11-12H2,1H3 |
InChI Key |
OJPJSZUKAQUWHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=CC2=CC=CC=C2O1)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



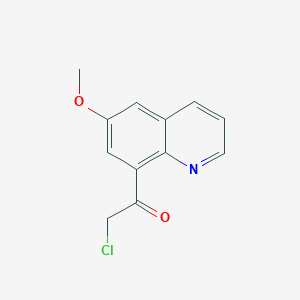

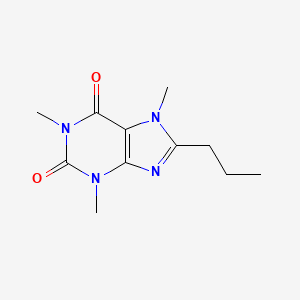

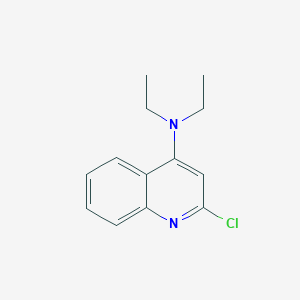
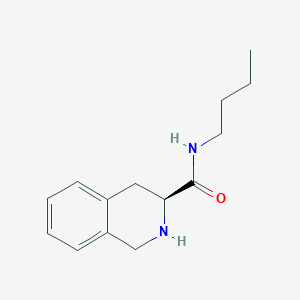


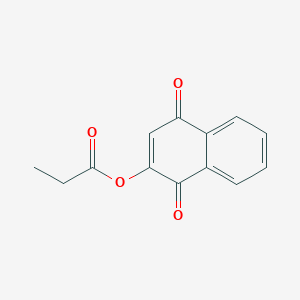
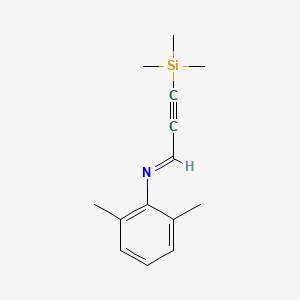

![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)

